5.5-Fold Superior H3 Receptor Affinity of 1-[3-(4-Methoxyphenoxy)propyl]imidazole vs. UCL 1390 in Rat Synaptosomes
In the rat cerebral cortex synaptosomal [³H]histamine release assay—the identical experimental system used throughout the (phenoxyalkyl)imidazole series—1-[3-(4-methoxyphenoxy)propyl]imidazole exhibits a Ki of 2.20 nM [1]. This represents a 5.5-fold improvement in binding affinity over 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole (UCL 1390, Ki = 12 nM) and a 6.4-fold improvement over 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-1H-imidazole (UCL 1409, Ki = 14 nM), both of which were selected as development candidates in the original medicinal chemistry program [2]. The 4-methoxy substituent thus confers the highest H3 receptor affinity reported within the propyl-linked sub-series in this assay system.
| Evidence Dimension | H3 receptor binding affinity (Ki) in rat cerebral cortex synaptosomes |
|---|---|
| Target Compound Data | Ki = 2.20 nM |
| Comparator Or Baseline | UCL 1390 (4-cyano): Ki = 12 nM; UCL 1409 (4-CF₃): Ki = 14 nM |
| Quantified Difference | 5.5-fold more potent than UCL 1390; 6.4-fold more potent than UCL 1409 |
| Conditions | [³H]histamine release from rat cerebral cortex synaptosomes (Ganellin et al. 1996 assay conditions) |
Why This Matters
For procurement decisions, this ~5–6-fold potency advantage means that substantially less compound is required to achieve equivalent receptor occupancy in rat H3 pharmacology studies, directly reducing per-experiment cost and minimizing potential off-target effects at higher concentrations.
- [1] BindingDB. BDBM50092844: Ki = 2.20 nM at rat histamine H3 receptor (synaptosomes [³H]histamine release). View Source
- [2] Ganellin CR, Fkyerat A, Hosseini SK, Khalaf YS, Piripitsi A, Tertiuk W, Arrang JM, Garbarg M, Ligneau X, Schwartz JC. A novel series of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists. J Med Chem. 1996;39(19):3806-13. UCL 1390 Ki = 12 nM; UCL 1409 Ki = 14 nM. View Source
